molecular formula C12H18N2O2 B1466618 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol CAS No. 1465799-07-8

2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol

Cat. No.: B1466618
CAS No.: 1465799-07-8
M. Wt: 222.28 g/mol
InChI Key: BXWYABUZNCFWHQ-UHFFFAOYSA-N
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Description

2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3-aminoazetidin-1-yl)methyl]-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-11-5-3-4-9(12(11)15)6-14-7-10(13)8-14/h3-5,10,15H,2,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWYABUZNCFWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an ethoxy group and an aminoazetidine moiety. This structural diversity contributes to its biological activity by influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of phenolic compounds, including those similar to 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol, exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundActivity Against S. typhiActivity Against B. subtilis
2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenolModerateStrong
Compound AStrongModerate
Compound BWeakStrong

Anti-inflammatory Activity

The anti-inflammatory potential of compounds featuring the phenolic structure has been documented extensively. For instance, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro . This suggests that 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol may also possess similar anti-inflammatory properties.

Anticancer Activity

Preliminary research indicates that compounds with a similar framework can exhibit significant anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways . Specifically, studies have shown that phenolic compounds can modulate signaling pathways associated with cell proliferation and survival.

Table 2: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest
Study CA549 (Lung cancer)10Inhibition of angiogenesis

Case Studies

Several case studies provide insights into the biological efficacy of related compounds:

  • Case Study on Antibacterial Effects : A study involving a series of phenolic compounds demonstrated their efficacy against multi-drug resistant strains of bacteria. The results indicated that modifications to the phenolic structure could enhance antibacterial potency .
  • Case Study on Anti-inflammatory Mechanisms : Research focusing on the inflammatory response in animal models showed that specific phenolic compounds significantly reduced edema and inflammatory markers, suggesting potential therapeutic applications for conditions like arthritis .
  • Case Study on Anticancer Potentials : In vitro studies using various cancer cell lines revealed that certain derivatives induced cell death via reactive oxygen species (ROS) generation, highlighting their potential as anticancer agents .

Scientific Research Applications

Drug Discovery

The compound's unique structural features make it an attractive scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets allows researchers to explore its potential as a lead compound in drug development.

Antioxidant Activity
Research indicates that 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol exhibits strong antioxidant properties. In vitro studies have shown that it can significantly reduce lipid peroxidation and enhance cellular antioxidant defenses. The Trolox equivalent antioxidant capacity (TEAC) of the compound is comparable to established antioxidants, suggesting its potential as a natural antioxidant agent.

Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, demonstrating promising activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity
The antiproliferative effects have been investigated using different cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values as follows:

Cell Line IC50 (µM)
MCF-712
A54915

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Frontiers in Chemistry demonstrated that the compound effectively inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways.
  • Another investigation revealed that combining this compound with conventional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting a synergistic effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.